molecular formula C18H16N2O2 B5751234 N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide

N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide

Cat. No.: B5751234
M. Wt: 292.3 g/mol
InChI Key: DMWFTKKYRRMNFV-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Future Directions

The future directions for research on “N-(4-methoxybenzyl)-2-quinolinecarboxamide” would likely depend on its potential applications. For instance, if it shows promise as a therapeutic agent, further studies could focus on its efficacy, safety, and mechanism of action .

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of quinoline-2-carboxylic acid with 4-methoxybenzylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Biology: It

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-15-9-6-13(7-10-15)12-19-18(21)17-11-8-14-4-2-3-5-16(14)20-17/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWFTKKYRRMNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325706
Record name N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

345987-54-4
Record name N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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